4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
The compound “4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzamide group, and a phenylsulfonyl group attached to a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure (pyrrolidine ring). The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the nitro group is often involved in redox reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitro group and amide group could affect its solubility in different solvents .Scientific Research Applications
Polymer Synthesis and Characterization
Research demonstrates the synthesis and characterization of organo-soluble thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences. These polymers, synthesized through nitro nucleophilic substituent reactions, exhibit good solubility, moderate optical transparency, and excellent thermal stability, making them suitable for high-performance optical materials (Li et al., 2010).
Medicinal Chemistry: Synthesis and Anticancer Activity
A microwave-assisted synthesis method has been developed for polysubstituted 4H-Pyran derivatives, starting from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. These synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Hadiyal et al., 2020).
Capillary Electrophoresis for Drug Analysis
In the context of pharmaceutical analysis, a study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and its related substances. This method offers simplicity, effectiveness, and affordability for quality control of pharmaceutical compounds (Ye et al., 2012).
Metabolic Pathway Investigation
Another study investigated the metabolic fate and disposition of GDC-0449, a Hedgehog signaling pathway inhibitor, in rats and dogs, revealing extensive metabolism and identifying unique metabolic pathways via pyridine ring opening (Yue et al., 2011).
Optical Materials: Synthesis and Properties
Research into optically active polyamides incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups via direct polycondensation has led to materials with excellent solubility in polar organic solvents and significant thermal stability. These materials are promising for advanced optical applications due to their unique structural features (Faghihi et al., 2010).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and enhancing its three-dimensional coverage .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles depending on the spatial orientation of substituents .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of compounds can be influenced by steric factors , which could be affected by environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-8-10-15(11-9-14)21(23)24)19-13-16-5-4-12-20(16)27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMRGQWGMHIMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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